1-Benzyloxy-2-bromo-4-methoxybenzene
Overview
Description
1-Benzyloxy-2-bromo-4-methoxybenzene is a chemical compound with the CAS Number: 63057-72-7 . It has a molecular weight of 293.16 and its molecular formula is C14H13BrO2 . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Complex Organic Molecules
1-Benzyloxy-2-bromo-4-methoxybenzene has been used in the synthesis of complex organic molecules, such as 5-hydroxy-4-methoxytricyclo[7.3.1.0^2,7]trideca-2,4,6-trien-8-one, which is a precursor for bioisosteric colchicine analogues. This synthesis involves multiple steps, including Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization, demonstrating the compound's utility in constructing intricate molecular structures with potential biological applications (Shishov et al., 2014).
Catalysis and Synthesis of Fragrances
The compound has also found application in catalysis, particularly in the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This reaction pathway leads to the production of 2-methyl-3-aryl-propanals, which are valuable components in the synthesis of floral fragrances. Such applications underscore the compound's importance in the synthesis of commercially valuable products, including those in the fragrance industry (Scrivanti et al., 2008).
Material Science and Liquid Crystals
In material science, this compound is utilized in the synthesis of chiral liquid crystals. For example, its reaction with Grignard reagents leads to unsaturated β-C-aryl glycosides, which are then used as chiral precursor compounds for the synthesis of liquid crystals. These materials have significant applications in displays and optical devices, demonstrating the compound's role in advancing technologies in the electronics industry (Bertini et al., 2003).
Organic Synthesis and Medicinal Chemistry
Moreover, this compound's derivatives have been explored in the development of synthetic pathways for medicinal chemistry applications. For instance, its involvement in selective radical cyclization reactions to produce tetrahydrofuran derivatives, a structural motif commonly found in natural products and pharmaceuticals, showcases its value in the synthesis of bioactive molecules (Esteves et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of such compounds can vary widely. They might inhibit or activate their target, or they might be metabolized into different compounds that have their own effects. The presence of a benzene ring and a bromine atom suggests that this compound could potentially undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its specific targets and mode of action. For example, if it targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Properties
IUPAC Name |
2-bromo-4-methoxy-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYWIFQUZLCUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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